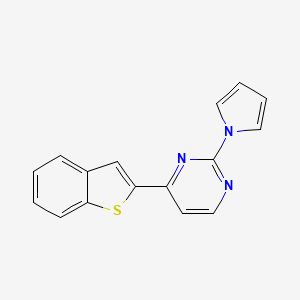

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a benzothiophene moiety linked to a pyrimidine ring, with a pyrrole substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One possible route could involve:

Formation of the benzothiophene core: Starting from a suitable thiophene derivative, a Friedel-Crafts acylation followed by cyclization can form the benzothiophene ring.

Pyrimidine ring construction: Using a condensation reaction between a suitable diketone and a guanidine derivative.

Pyrrole substitution:

Industrial Production Methods

Industrial production would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiophene moieties.

Reduction: Reduction reactions might target the pyrimidine ring or other unsaturated sites.

Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine could have several applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-(1-benzothiophen-2-yl)pyrimidine: Lacks the pyrrole group, potentially altering its biological activity.

2-(1H-pyrrol-1-yl)pyrimidine: Lacks the benzothiophene moiety, which might affect its binding properties.

4-(1-benzothiophen-2-yl)-2-(methyl)pyrimidine: A methyl group instead of the pyrrole, which could change its reactivity and interactions.

Uniqueness

The combination of the benzothiophene, pyrimidine, and pyrrole groups in 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine might confer unique properties, such as enhanced binding affinity to certain biological targets or specific electronic characteristics.

Actividad Biológica

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine, a compound with the molecular formula C16H11N3S, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H11N3S

- Molecular Weight : 277.34 g/mol

- CAS Number : [Not provided]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pyrimidine core is often synthesized via cyclization reactions involving substituted pyrroles and benzothiophenes, which provide the necessary structural framework for biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including those similar to this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain pyrrole derivatives showed superior anti-inflammatory effects compared to ibuprofen in rat models of paw edema induced by carrageenan . This suggests that the compound may possess similar or enhanced anti-inflammatory capabilities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to various structural features:

- Pyrimidine Core : Essential for engaging with biological targets.

- Benzothiophene Ring : Contributes to hydrophobic interactions and may enhance binding affinity.

- Pyrrole Substituent : Influences electron distribution and reactivity, potentially altering biological interactions.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyrrole-containing compounds demonstrated that modifications at the benzothiophene position significantly influenced anti-inflammatory activity. Compound 17 from this series exhibited remarkable in vivo efficacy, suggesting that similar modifications could enhance the activity of this compound .

Case Study 2: Antibacterial Properties

In a comparative study of halogenated pyrimidines, several compounds were tested for their ability to inhibit biofilm formation. The findings indicated that structural variations could lead to substantial differences in efficacy against bacterial strains. While direct data on our compound is sparse, it is reasonable to hypothesize that its unique structure could yield similar results .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-(1-benzothiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORDJYRKBMKEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.